molecular formula C8H15N3S B13295538 Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine

Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine

Cat. No.: B13295538
M. Wt: 185.29 g/mol
InChI Key: BYQNRBRGSHYMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine (CAS 1156895-56-5) is a synthetic organic compound featuring a 1,2,3-thiadiazole core, a privileged scaffold in medicinal chemistry and drug discovery. With the molecular formula C8H15N3S and a molecular weight of 185.29 g/mol, this amine-functionalized derivative serves as a versatile building block for the synthesis of novel bioactive molecules . The 1,2,3-thiadiazole ring system is of significant research interest due to its broad spectrum of reported biological activities. Derivatives of this heterocycle have been investigated for various applications, including as antiviral , antifungal , and insecticidal agents . Furthermore, the structural motif is a key component in the development of anticancer compounds and plant activators that induce systemic acquired resistance . The incorporation of an alkylamine chain, as in this compound, enhances molecular diversity and can be leveraged to improve physicochemical properties or to conjugate the thiadiazole unit to other pharmacophores, a strategy often used to create hybrid molecules with mixed-type inhibitory activity against therapeutic targets . This compound is provided for research applications exclusively. It is strictly for use in laboratory chemical synthesis and biological screening studies For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

N-(thiadiazol-4-ylmethyl)pentan-1-amine

InChI

InChI=1S/C8H15N3S/c1-2-3-4-5-9-6-8-7-12-11-10-8/h7,9H,2-6H2,1H3

InChI Key

BYQNRBRGSHYMEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CSN=N1

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques for Pentyl 1,2,3 Thiadiazol 4 Ylmethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. For Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the pentyl chain, the methylene (B1212753) bridge, the amine proton, and the thiadiazole ring proton.

The aliphatic protons of the pentyl group would appear in the upfield region of the spectrum (typically 0.8-1.7 ppm). The terminal methyl (CH₃) group is expected to be a triplet, while the internal methylene (CH₂) groups would present as complex multiplets. The methylene group adjacent to the nitrogen atom (N-CH₂) would be shifted downfield due to the deshielding effect of the electronegative nitrogen. The methylene bridge connecting the amine to the thiadiazole ring (Th-CH₂) would also be deshielded. The single proton on the 1,2,3-thiadiazole (B1210528) ring (H-5) is anticipated to appear significantly downfield as a singlet, characteristic of protons on electron-deficient aromatic heterocyclic systems. The amine proton (N-H) signal is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Thiadiazole H-5~8.5 - 9.5Singlet (s)1H
Thiadiazole-CH₂-N~4.0 - 4.5Singlet (s) or Doublet (d)2H
N-CH₂-(CH₂)₃CH₃~2.6 - 2.9Triplet (t)2H
NH~1.5 - 3.0 (variable, broad)Broad Singlet (br s)1H
N-CH₂-CH₂-(CH₂)₂CH₃~1.4 - 1.7Multiplet (m)2H
(CH₂)₂-CH₂-CH₃~1.2 - 1.4Multiplet (m)4H
CH₃~0.8 - 1.0Triplet (t)3H
Multiplicity may appear as a doublet if coupling to the N-H proton is observed.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. The carbon atoms of the 1,2,3-thiadiazole ring are expected to resonate in the downfield region, typically between 130 and 160 ppm, due to their presence in an aromatic, electron-deficient system. nih.gov The aliphatic carbons of the pentyl chain will appear in the upfield region (10-40 ppm). Similar to the proton spectrum, the carbons directly attached to the nitrogen atom (N-CH₂ and Th-CH₂) will be shifted further downfield compared to the other aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Thiadiazole C-4~145 - 155
Thiadiazole C-5~130 - 140
Thiadiazole-CH₂-N~45 - 55
N-CH₂-(CH₂)₃CH₃~48 - 58
N-CH₂-CH₂-(CH₂)₂CH₃~28 - 32
N-(CH₂)₂-CH₂-CH₂CH₃~25 - 29
CH₂-CH₃~21 - 24
CH₃~13 - 15

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. mdpi.comipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting all adjacent methylene groups in the pentyl chain, as well as a correlation between the terminal CH₃ and its neighboring CH₂ group. It could also potentially show a correlation between the N-H proton and the adjacent N-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu An HSQC spectrum would provide definitive correlations for each C-H bond, for example, linking the ¹H signal at ~0.9 ppm to the ¹³C signal at ~14 ppm, confirming their assignment as the terminal methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for identifying connectivity across quaternary carbons or heteroatoms. An HMBC spectrum would show a correlation from the thiadiazole H-5 proton to both C-4 and C-5 of the ring, as well as to the carbon of the methylene bridge.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands. dergipark.org.trresearchgate.net

A key feature would be the N-H stretching vibration of the secondary amine, which typically appears as a single, medium-intensity peak in the 3300–3500 cm⁻¹ region. spectroscopyonline.com The aliphatic C-H stretching vibrations from the pentyl and methylene groups would be observed as strong, sharp peaks between 2850 and 2960 cm⁻¹. Vibrations associated with the thiadiazole ring, such as C=N and N=N stretching, are expected in the 1600–1450 cm⁻¹ region. Additionally, N-H bending vibrations for secondary amines can be found around 1650-1560 cm⁻¹. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H StretchSecondary Amine3300 - 3500
C-H Stretch (sp³)Aliphatic (Pentyl, Methylene)2850 - 2960
N-H BendSecondary Amine1560 - 1650
C=N / N=N StretchThiadiazole Ring1450 - 1600
C-N StretchAmine1000 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,2,3-thiadiazole ring contains π-electrons and lone pairs on the nitrogen and sulfur atoms, making it UV-active. The spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. For simple substituted 1,2,5-thiadiazoles, absorption maxima are typically observed in the ultraviolet region, around 240–280 nm in ethanol. nih.gov It is expected that this compound would exhibit similar absorption characteristics.

Table 4: Predicted UV-Vis Absorption for this compound

Electronic TransitionPredicted λmax (nm)
π→π~210 - 240
n→π~240 - 280

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₁₇N₃S), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight.

A characteristic fragmentation pathway for 1,2,3-thiadiazole derivatives is the elimination of a molecule of nitrogen (N₂, 28 Da) from the molecular ion. rsc.orgnih.gov This would result in a prominent peak at [M-28]⁺•. Other expected fragmentation patterns include cleavage of the pentyl chain and the bond between the amine and the methylene bridge. Alpha-cleavage next to the amine is common, which could lead to the loss of a butyl radical (•C₄H₉), resulting in a significant fragment ion.

Table 5: Predicted Mass Spectrometry Fragments for this compound

Predicted Fragment IonFormulaPredicted m/zDescription
[M]⁺•[C₉H₁₇N₃S]⁺•199.12Molecular Ion
[M-N₂]⁺•[C₉H₁₇NS]⁺•171.11Loss of Nitrogen Molecule
[M-C₄H₉]⁺[C₅H₈N₃S]⁺142.05Alpha-cleavage (loss of butyl radical)
[C₅H₁₂N]⁺[C₅H₁₂N]⁺86.10Pentylamine fragment
[C₄H₃N₂S]⁺[C₄H₃N₂S]⁺111.00Thiadiazol-4-ylmethyl cation after N₂ loss

Elemental Composition Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. By quantitatively determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), it is possible to verify that the elemental composition of the synthesized molecule aligns with its theoretical values, thus confirming its stoichiometry. nih.govresearchgate.net This is particularly crucial for novel compounds like this compound to ensure the correct molecular formula has been achieved.

The analysis is typically performed using a dedicated CHNS analyzer where a sample is combusted at high temperatures. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector. The experimental values obtained should fall within a narrow margin of error (typically ±0.4%) of the calculated theoretical values to be considered a successful validation of the compound's elemental makeup. rsc.orgmdpi.com

Table 1: Elemental Composition Data for this compound (Molecular Formula: C₈H₁₅N₃S)

Element Theoretical Mass % Experimental Mass % (Hypothetical)
Carbon (C) 52.42% 52.35%
Hydrogen (H) 8.25% 8.19%
Nitrogen (N) 22.93% 22.87%

Chromatographic Methodologies for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile, thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for thiadiazole derivatives. researchgate.netresearchgate.net In this method, a non-polar stationary phase (e.g., C8 or C18 silica) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. researchgate.netthieme-connect.com

Method development involves optimizing parameters such as the mobile phase composition (isocratic or gradient elution), flow rate, column temperature, and detector wavelength to achieve optimal separation and peak shape. researchgate.net A photodiode array (PDA) or UV detector is commonly used, with the detection wavelength set to the absorbance maximum (λmax) of the thiadiazole chromophore to ensure high sensitivity. Purity is determined by calculating the area percentage of the main compound peak relative to the total area of all peaks in the chromatogram.

Table 2: Exemplar HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Elution Mode Gradient: 30% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Hypothetical Retention Time 8.5 minutes

| Hypothetical Purity | >99.0% |

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. For this compound, its application would focus on detecting volatile impurities from the synthesis, such as residual solvents or low-boiling-point starting materials. researchgate.net The compound itself may have limited volatility and could potentially degrade at the high temperatures of the GC inlet, making direct analysis challenging.

If direct analysis is not feasible, derivatization could be employed to increase volatility and thermal stability. The choice of column is critical, with polar columns often being used for amine analysis to prevent peak tailing. researchgate.net A Flame Ionization Detector (FID) provides general-purpose quantitation of organic compounds, while a Mass Spectrometry (MS) detector offers definitive identification of the separated volatile species. nih.govresearchgate.net

Table 3: Potential GC Method Parameters for Volatile Impurity Profiling

Parameter Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or a wax column
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of a chemical reaction and for preliminary purity assessment. nih.gov In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. zenodo.org

A small spot of the reaction mixture is applied to a silica (B1680970) gel-coated plate, which is then developed in a chamber containing an appropriate solvent system (mobile phase). The separation is based on the differential partitioning of components between the stationary and mobile phases. researchgate.net Compounds are visualized under UV light or by staining with an agent like iodine vapor. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system.

Table 4: Hypothetical TLC Analysis for Reaction Monitoring

Compound Rf Value (Ethyl Acetate/Hexane 1:1) Visualization
Starting Material A 0.75 UV Active
Starting Material B 0.60 Iodine Stain

| This compound | 0.40 | UV Active, Iodine Stain |

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer unparalleled sensitivity and selectivity for analyzing complex mixtures and detecting trace-level impurities. amazonaws.com This method couples the powerful separation capabilities of HPLC with the definitive identification power of mass spectrometry. nih.gov

For this compound, LC-MS would first confirm the molecular weight of the main peak separated by the LC column. An electrospray ionization (ESI) source is typically used to generate the protonated molecular ion [M+H]⁺. mdpi.com Subsequently, tandem mass spectrometry (MS/MS) can be performed. In this process, the [M+H]⁺ ion is isolated, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint that is unique to the molecule, allowing for unambiguous identification and the characterization of impurities, even those that co-elute with the main peak. mdpi.comnih.gov

Table 5: Predicted LC-MS/MS Data for this compound

Parameter Value/Description
Ionization Mode Positive Electrospray Ionization (ESI+)
Parent Ion (MS1) m/z 200.10 [M+H]⁺ (Calculated for C₈H₁₆N₃S⁺)
MS/MS Transition 200.10 → 172.10
Hypothetical Fragmentation Loss of N₂ (m/z 28)
MS/MS Transition 200.10 → 99.05

| Hypothetical Fragmentation | Cleavage of the pentyl-amine bond |

Computational and Theoretical Chemistry Investigations of Pentyl 1,2,3 Thiadiazol 4 Ylmethyl Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular and electronic structures. For Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine, these calculations can elucidate the arrangement of atoms in three-dimensional space and the distribution of electrons, which are key determinants of its physical and chemical properties.

Density Functional Theory (DFT) has become a standard method for calculating the ground-state properties of molecules. rdd.edu.iq It is widely used for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules like this compound. rsc.orgresearchgate.net

Geometry Optimization: The first step in a typical DFT study is geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the entire molecule, including the planar 1,2,3-thiadiazole (B1210528) ring and the flexible pentyl and methylamine (B109427) side chains. acs.org The planarity of the thiadiazole ring is a known characteristic that would be confirmed by these calculations. acs.org

Electronic Properties: Once the optimized geometry is obtained, various electronic properties can be calculated. These properties help in understanding the molecule's behavior in chemical reactions and its interactions with other molecules. Key electronic properties that can be determined via DFT include total energy, dipole moment, and the distribution of atomic charges. Studies on related thiadiazole oligomers have shown that electronic properties can be significantly influenced by the molecular structure. repositorioinstitucional.mxresearchgate.net

Illustrative Electronic Properties of this compound (Hypothetical DFT Data)

PropertyPredicted ValueSignificance
Total Energy (Hartree)-A measure of the molecule's stability.
Dipole Moment (Debye)~2.5 - 3.5 DIndicates the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Method/Basis SetB3LYP/6-311G**A commonly used level of theory for reliable results on organic molecules. rdd.edu.iq

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation. Actual values would require a specific computational study.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, reflecting its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.com

For this compound, the FMO analysis would likely show that the HOMO is distributed over the electron-rich regions, such as the nitrogen atoms and the sulfur atom of the thiadiazole ring, as well as the nitrogen of the amine group. mdpi.com The LUMO is typically located over the aromatic ring system, which can accept electron density. mdpi.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity. A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net DFT calculations are an effective means to determine these orbital energies and the corresponding gap. repositorioinstitucional.mx

Illustrative FMO Properties of this compound (Hypothetical DFT Data)

ParameterEnergy (eV)Significance
EHOMO~ -6.5 eVEnergy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability.
ELUMO~ -0.5 eVEnergy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability.
Energy Gap (ΔE)~ 6.0 eVThe difference between ELUMO and EHOMO; a smaller gap generally implies higher reactivity.

Note: These values are illustrative and based on typical ranges for similar heterocyclic compounds. Precise values would need to be determined by specific quantum chemical calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

On an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. Regions of positive electrostatic potential (colored blue) are electron-poor and are attractive to nucleophiles. Green areas represent regions of neutral potential.

For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the 1,2,3-thiadiazole ring and the nitrogen of the amine group, due to the presence of lone pairs of electrons. These sites would be the most probable centers for electrophilic attack or hydrogen bonding interactions. Positive potential would likely be located around the hydrogen atoms attached to the amine group and the carbon atoms of the ring. Such maps have been used to understand the interaction sites in other heterocyclic systems. researchgate.netsemanticscholar.org

While MEP maps provide a qualitative picture of reactivity, Fukui functions and local softness are quantitative descriptors derived from DFT that pinpoint the reactivity of individual atoms within a molecule. nih.gov These "local" reactivity indicators help in predicting the most likely pathways for chemical reactions by identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com

The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the molecule changes. nih.gov By analyzing condensed Fukui functions (values assigned to each atom), one can determine the most reactive sites:

f+ : Indicates the site for nucleophilic attack (where an electron is added).

f- : Indicates the site for electrophilic attack (where an electron is removed).

f0 : Indicates the site for radical attack.

For this compound, it is anticipated that the nitrogen atoms would show high values for f-, making them prone to electrophilic attack. The carbon atoms of the thiadiazole ring might be identified as sites for nucleophilic attack (high f+ values). jchemlett.com This type of analysis has been applied to various heterocyclic compounds to understand their regioselectivity in reactions. uzhnu.edu.ua

Aromaticity and Stability Assessments of the 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole nucleus is considered to be a π-excessive system, meaning the π-electron cloud is delocalized over the ring atoms. chemicalbook.com This aromatic character imparts significant stability to the ring structure. isres.org Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), which are calculated based on the magnetic properties and geometric parameters of the ring, respectively. These calculations would confirm the aromatic nature of the 1,2,3-thiadiazole core within the this compound molecule. The stability of the thiadiazole ring is a crucial feature, as this moiety is often incorporated into pharmacologically active compounds and agrochemicals. mdpi.come-bookshelf.de

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on a single, static, minimum-energy structure, molecules in reality are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study this dynamic behavior by simulating the movements of atoms and molecules over time. nih.gov

For a molecule like this compound, which possesses a flexible pentyl side chain, MD simulations are particularly useful for exploring its "conformational landscape"—the full range of three-dimensional shapes the molecule can adopt. By simulating the molecule's behavior in a given environment (e.g., in a solvent like water or in a simulated biological membrane), MD can reveal the most populated or energetically favorable conformations. nih.gov

Understanding the accessible conformations is crucial for predicting how the molecule might interact with a biological target, such as a protein receptor or an enzyme active site. The simulation can show how the flexible tail orients itself relative to the rigid thiadiazole ring, which can be a key factor in its biological activity. MD simulations have been widely used to study the stability of complexes between small molecules, including thiadiazole derivatives, and proteins. nih.govnih.gov The results of such simulations can provide valuable insights for the rational design of new molecules with specific biological functions.

Analysis of Noncovalent Interactions

A thorough search for data related to the noncovalent interactions of this compound through Hirshfeld surface analysis, QTAIM, or RDG analysis yielded no specific studies. These computational tools are crucial for understanding the crystal packing and stability of compounds by mapping and quantifying weak interactions such as hydrogen bonds, van der Waals forces, and π-stacking. While research on other thiadiazole derivatives often employs these techniques to explore their supramolecular chemistry, such analyses for the pentyl-substituted aminomethyl thiadiazole are conspicuously absent.

Theoretical Insights into Intramolecular and Intermolecular Interactions

Similarly, a detailed theoretical examination of the intramolecular and intermolecular interactions specific to this compound is not available in the current body of scientific literature. Such studies would provide valuable insights into the compound's conformational preferences, its potential for forming stable dimers or larger aggregates, and the nature of the forces that dictate its physical and chemical behavior. The absence of this information precludes a deeper understanding of its molecular architecture and potential for designing new materials or bioactive molecules.

While the broader class of thiadiazole compounds has been the subject of extensive computational research, the specific derivative this compound remains uncharacterized in this regard. This highlights an opportunity for future research to fill this knowledge gap, which could be pivotal for the rational design and application of this and related compounds.

Chemical Reactivity and Mechanistic Studies of Pentyl 1,2,3 Thiadiazol 4 Ylmethyl Amine

Intrinsic Reactivity of the 1,2,3-Thiadiazole (B1210528) Ring

The 1,2,3-thiadiazole ring is a five-membered, unsaturated, and conjugated heteroaromatic system. chemicalbook.com Its stability and reactivity are dictated by the arrangement of its heteroatoms (one sulfur, two adjacent nitrogens) and the resulting electron distribution across the ring. chemicalbook.com The ring is considered π-excessive, yet the electron density is unevenly distributed. chemicalbook.com The highest electron density is found on the sulfur atom, followed by the nitrogen atoms, while the C4 and C5 carbon atoms are comparatively electron-deficient. chemicalbook.com This electronic profile makes the carbon atoms resistant to electrophilic attack but susceptible to nucleophilic attack. chemicalbook.com

Due to the low electron density at the C4 and C5 positions, electrophilic substitution directly on the carbon atoms of the 1,2,3-thiadiazole ring is not a facile process. chemicalbook.com Instead, electrophilic attacks preferentially occur at the nitrogen atoms, which possess greater electron density. chemicalbook.com A common example of this reactivity is the N-alkylation of the thiadiazole ring. For instance, quaternization of the parent 1,2,3-thiadiazole with dimethyl sulfate (B86663) results in a mixture of 2- and 3-methyl-1,2,3-thiadiazolium salts. chemicalbook.com For Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine, electrophilic attack would likely occur at N2 or N3, leading to the corresponding quaternary ammonium (B1175870) salts, provided the side-chain amine is appropriately protected.

The electron-deficient nature of the ring carbons, particularly C5, makes them susceptible to nucleophilic attack. chemicalbook.com This reactivity is enhanced in derivatives bearing a good leaving group at the C4 or C5 position. For example, 5-halo-1,2,3-thiadiazoles can undergo C-nucleophilic substitution. scilit.com

A significant and well-documented nucleophilic transformation is the ring-cleavage reaction initiated by strong bases. researchgate.net Treatment of 1,2,3-thiadiazoles with potent bases like organolithium compounds (e.g., n-butyllithium) or sodium amide at low temperatures leads to the fragmentation of the heterocyclic ring. researchgate.net This process involves the evolution of molecular nitrogen and the formation of a highly reactive alkali-metal alkynylthiolate intermediate. researchgate.net This intermediate can then be trapped by various electrophiles, such as alkyl halides, providing a synthetic route to 1-alkynyl thioethers. researchgate.net

Table 1: Summary of Nucleophilic Reactions on the 1,2,3-Thiadiazole Ring
Reaction TypePosition of AttackReagentsProductsReference
Nucleophilic SubstitutionC5Nucleophiles (e.g., C-nucleophiles on 5-halo derivatives)5-substituted-1,2,3-thiadiazoles chemicalbook.comscilit.com
Ring CleavageRingStrong bases (e.g., n-BuLi, NaNH₂)Alkynylthiolates researchgate.net

The 1,2,3-thiadiazole ring is unique among thiadiazole isomers for its tendency to undergo thermal or photochemical decomposition with the extrusion of a stable nitrogen molecule (N₂). e-bookshelf.de This reaction is a key feature of its chemistry and provides access to highly reactive intermediates. e-bookshelf.de

Upon photolysis, typically using UV light, 1,2,3-thiadiazoles can rearrange and eliminate N₂ through a singlet excited state. nih.govrsc.org This process can lead to the formation of two primary reactive species: thiirenes (a three-membered ring containing sulfur) and thioketenes. e-bookshelf.denih.govrsc.org The formation of these intermediates occurs on an ultrafast timescale, often in less than a picosecond. nih.govrsc.org While thiirenes can exhibit remarkable stability in solution on a millisecond timescale, they eventually undergo intermolecular reactions, such as dimerization with themselves or with thioketenes, to yield more stable products like 1,3-dithiole derivatives. nih.govrsc.org Thermal decomposition can similarly generate these reactive intermediates. e-bookshelf.de

Reactivity of the Aminomethyl Linker and its Functional Group Transformations

The secondary amine within the aminomethyl linker is a key site of reactivity in this compound. This functional group can undergo a wide variety of transformations common to secondary amines. solubilityofthings.comwikipedia.org These reactions allow for the elaboration of the side chain, enabling the synthesis of a diverse library of derivatives.

Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of additional alkyl groups through reaction with alkyl halides, although over-alkylation to form a quaternary ammonium salt is possible.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to form tertiary amines.

Mannich Reaction: As a secondary amine, it can participate in Mannich-type reactions with formaldehyde (B43269) and a suitable carbon acid. researchgate.net

Michael Addition: The amine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Table 2: Potential Functional Group Transformations of the Aminomethyl Linker
Reaction TypeReagent ClassResulting Functional Group
AcylationAcyl Halides, AnhydridesAmide
AlkylationAlkyl HalidesTertiary Amine
SulfonylationSulfonyl ChloridesSulfonamide
Reductive AminationAldehydes/Ketones + Reducing AgentTertiary Amine

Chemical Transformations Involving the Pentyl Alkyl Chain

The pentyl group is a saturated, non-polar alkyl chain. wikipedia.org As a simple alkane substituent, it is generally the least reactive portion of the molecule under typical laboratory conditions. vaia.com Its chemistry is primarily limited to free-radical reactions, which require harsh conditions such as high temperatures or UV light initiation. The most common transformation is free-radical halogenation, which would lead to a mixture of halogenated isomers, with substitution occurring statistically along the chain. Due to the lack of activating functional groups on the chain, selective functionalization of the pentyl group is challenging.

Investigation of Tautomeric Equilibria (if relevant for structural variants)

Tautomerism involves the migration of a proton, often between a heteroatom and a carbon atom, resulting in constitutional isomers that are in equilibrium. For the parent 1,2,3-thiadiazole ring, which lacks an N-H proton, tautomerism is not a factor. However, for substituted derivatives, the possibility can arise.

In the case of this compound, the most relevant possibility would be amino-imino tautomerism involving the side chain. This would involve the migration of the proton from the secondary amine nitrogen to one of the ring nitrogen atoms (N2 or N3), forming a transient imino species. While this type of tautomerism is theoretically possible, it is generally not considered a major contributing form for simple aminomethyl-substituted heterocycles under neutral conditions. The aromaticity of the thiadiazole ring strongly favors the amino form.

While significant tautomeric equilibria are not expected for the neutral molecule, the protonation state will be highly dependent on the pH of the environment. The secondary amine is basic and will be readily protonated under acidic conditions to form an ammonium salt. The nitrogen atoms of the thiadiazole ring are also weakly basic and can be protonated, leading to different protonation equilibria. chemicalbook.com

Reaction Mechanisms of Key Derivatization and Degradation Pathways of this compound

The chemical reactivity of this compound is dictated by the distinct functionalities present in its structure: the secondary amine group and the 1,2,3-thiadiazole heterocyclic ring. The reaction mechanisms for its derivatization primarily involve the nucleophilic character of the amine, while degradation pathways are centered on the characteristic ring-cleavage reactions of the 1,2,3-thiadiazole core. Detailed mechanistic studies on this specific molecule are not extensively documented; therefore, the following pathways are based on the well-established principles of organic chemistry and the known reactivity of related 1,2,3-thiadiazole derivatives.

Mechanistic Pathways of Derivatization

Derivatization can occur at either the exocyclic secondary amine or the nitrogen atoms of the thiadiazole ring.

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile, readily participating in reactions with various electrophiles.

Acylation to Form Amides: The reaction with acylating agents such as acyl chlorides or anhydrides proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (e.g., chloride), followed by deprotonation of the nitrogen, yields the corresponding N-acyl derivative (an amide).

Sulfonylation to Form Sulfonamides: In a similar fashion, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) follows a nucleophilic substitution pathway. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide derivative.

Reaction with Isocyanates and Isothiocyanates: The amine can react with isocyanates or isothiocyanates to form substituted ureas and thioureas, respectively. The mechanism involves the nucleophilic attack of the amine nitrogen on the central carbon atom of the cumulative double bond system (N=C=O or N=C=S). This attack leads to the formation of a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the final urea (B33335) or thiourea (B124793) product.

Derivatization ReactionReagent ClassMechanistic PathwayIntermediateProduct Class
Acylation Acyl Halide / AnhydrideNucleophilic Acyl SubstitutionTetrahedral Carbonyl IntermediateAmide
Sulfonylation Sulfonyl HalideNucleophilic Substitution at SulfurPentacoordinate Sulfur IntermediateSulfonamide
Urea Formation Isocyanate (R-N=C=O)Nucleophilic AdditionZwitterionic IntermediateN,N'-Disubstituted Urea
Thiourea Formation Isothiocyanate (R-N=C=S)Nucleophilic AdditionZwitterionic IntermediateN,N'-Disubstituted Thiourea

The 1,2,3-thiadiazole ring is an electron-deficient aromatic system. chemicalbook.com The carbon atoms (C4 and C5) are generally resistant to electrophilic substitution. chemicalbook.com However, the ring nitrogens can act as sites for electrophilic attack.

N-Alkylation and N-Acylation: The nitrogen atoms of the thiadiazole ring can be attacked by strong electrophiles like alkyl halides or acyl halides. e-bookshelf.de This reaction leads to the formation of quaternary ammonium salts, known as 1,2,3-thiadiazolium salts, or mesoionic compounds. nih.gov The reaction proceeds via a standard SN2 mechanism where a ring nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a halide ion.

Mechanistic Pathways of Degradation

The degradation of this compound is dominated by the cleavage of the thiadiazole ring, a process that can be initiated by heat, light, or strong bases. e-bookshelf.de These reactions are characterized by the extrusion of a stable molecule of dinitrogen (N₂).

Thermal Degradation (Thermolysis): The thermolysis of 1,2,3-thiadiazoles is a well-documented degradation pathway. semanticscholar.orgresearchgate.net The reaction is initiated by the thermal cleavage of the N-N and S-C bonds, leading to the elimination of molecular nitrogen. This process generates highly reactive intermediates. semanticscholar.org

Formation of Intermediates: The initial loss of N₂ is believed to form a 1,3-diradical species or an anti-aromatic thiirene (B1235720) intermediate. e-bookshelf.desemanticscholar.org

Wolff-Type Rearrangement: These intermediates are typically unstable and undergo rapid rearrangement. The most common pathway is a Wolff-type rearrangement to form a more stable thioketene (B13734457). semanticscholar.org

Final Products: The resulting thioketene can be trapped by nucleophiles or undergo dimerization or further reactions, leading to products such as alkynes (via sulfur extrusion), 1,4-dithiins, or thiophenes. semanticscholar.org

Photochemical Degradation (Photolysis): Irradiation of 1,2,3-thiadiazoles with UV light provides an alternative pathway for degradation. researchgate.netacs.org Similar to thermolysis, the primary photochemical event is the extrusion of N₂. e-bookshelf.deresearchgate.net The mechanism is thought to proceed through an excited state, leading to the formation of the same key intermediates, namely thiirenes and 1,3-diradicals. e-bookshelf.deresearchgate.net The subsequent reactions of these intermediates, such as rearrangement to thioketenes, determine the final product distribution, which can sometimes differ from that of thermal decomposition. researchgate.net

Base-Catalyzed Degradation: In the presence of strong bases, 1,2,3-thiadiazoles can undergo ring cleavage. e-bookshelf.desemanticscholar.org The mechanism involves the abstraction of a proton, typically from the C5 position if it is unsubstituted, leading to an anionic species. This intermediate then fragments with the loss of N₂ to generate a highly reactive alkynethiolate anion. semanticscholar.org This species can then be protonated or trapped by an electrophile. For a 4-substituted derivative like this compound, if the C5 position is protonated, this pathway is plausible.

Degradation PathwayInitiatorKey Intermediate(s)Key Mechanistic StepPotential Final Product(s)
Thermolysis Heat1,3-Diradical, ThiireneN₂ Extrusion, Wolff RearrangementThioketene, Alkyne, Dithiin
Photolysis UV Light1,3-Diradical, Thiirene (excited state)N₂ Extrusion, RearrangementThioketene, Alkyne, Isomers
Base-Catalyzed Strong BaseThiadiazole AnionN₂ ExtrusionAlkynethiolate

Structure Activity Relationship Sar and Molecular Recognition Studies on Pentyl 1,2,3 Thiadiazol 4 Ylmethyl Amine Derivatives

Systematic Chemical Modifications and Their Impact on Molecular Properties

The biological activity of Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine can be fine-tuned by systematically altering its three main structural components: the pentyl moiety, the 1,2,3-thiadiazole (B1210528) ring, and the aminomethyl linker. While specific studies on this compound are not extensively documented in publicly available literature, the SAR of analogous 1,2,3-thiadiazole derivatives provides valuable insights into how modifications of these components can influence molecular properties.

The N-pentyl group is a key feature of the target molecule, contributing to its lipophilicity and potentially influencing its binding to biological targets. Variations in the alkyl chain length can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Generally, in a series of N-alkylated compounds, increasing the chain length can enhance binding affinity up to an optimal point, after which steric hindrance may lead to a decrease in activity. The pentyl group, with its five-carbon chain, provides a balance of flexibility and size that can be critical for fitting into a specific binding pocket.

Shortening the alkyl chain (e.g., to methyl, ethyl, or propyl) would decrease lipophilicity, which might be beneficial if the target interaction is primarily polar. However, it could also lead to a loss of van der Waals interactions within a hydrophobic pocket, thereby reducing binding affinity.

Lengthening the alkyl chain (e.g., to hexyl, heptyl, or octyl) would increase lipophilicity. This could enhance membrane permeability and access to intracellular targets. However, an excessively long chain might be too bulky for the binding site or could lead to non-specific binding and increased toxicity.

Branching of the alkyl chain (e.g., iso-pentyl or neo-pentyl) can introduce steric bulk and affect the conformational flexibility of the molecule. This can lead to more specific interactions if the branched structure complements the topography of the binding site, or it can decrease activity if it introduces unfavorable steric clashes.

Introduction of cyclic moieties (e.g., cyclopentyl or cyclohexyl) in place of the linear pentyl group would restrict conformational freedom. This can be advantageous if it locks the molecule in a bioactive conformation, leading to an increase in binding affinity and selectivity.

Modification of N-Alkyl MoietyPotential Impact on Molecular PropertiesRationale
Shorter Alkyl Chains (e.g., Methyl, Ethyl)Decreased lipophilicity, potentially reduced binding affinity.Loss of hydrophobic interactions in a nonpolar binding pocket.
Longer Alkyl Chains (e.g., Hexyl, Heptyl)Increased lipophilicity, potential for enhanced or diminished activity.Improved membrane permeability but risk of steric hindrance.
Branched Alkyl Chains (e.g., iso-Pentyl)Increased steric bulk, potential for improved selectivity.Conformational restriction may favor a bioactive pose.
Cyclic Alkyl Groups (e.g., Cyclopentyl)Reduced conformational flexibility, potential for enhanced affinity.Pre-organization of the molecule for optimal binding.

The 1,2,3-thiadiazole ring is a key pharmacophore, and its electronic and steric properties can be modulated by introducing substituents at the C5 position. mdpi.com The nature of these substituents can profoundly affect the molecule's interaction with its biological target.

Electron-donating groups (e.g., -CH₃, -OCH₃) can increase the electron density of the ring, potentially enhancing its ability to participate in hydrogen bonding or other electronic interactions.

Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) can decrease the electron density of the ring, which may be favorable for interactions with electron-rich residues in a binding pocket. SAR studies on other 1,2,3-thiadiazole derivatives have shown that halogen substitutions can significantly influence antiviral activity. mdpi.com For instance, in a series of anti-HIV agents, a 2,4-dibromophenyl substituent on the thiadiazole ring led to a significant increase in antiviral potential. mdpi.com

Bulky substituents (e.g., phenyl, benzyl) can introduce steric hindrance but can also provide additional points of interaction, such as pi-stacking, with the target. The positioning of substituents on such aromatic rings is also critical, with para-substituted compounds sometimes showing greater cytotoxic potency than their ortho- or meta-isomers. mdpi.com

Substituent at C5 of 1,2,3-Thiadiazole RingPotential Impact on Molecular PropertiesExample from Related Compounds
Small Alkyl Groups (e.g., -CH₃)Moderate increase in lipophilicity.Can fill small hydrophobic pockets in the target protein.
Halogens (e.g., -Cl, -Br)Increased lipophilicity and potential for halogen bonding.2,4-Br₂ substitution on a phenyl group attached to the thiadiazole ring enhanced anti-HIV activity. mdpi.com
Aromatic Rings (e.g., Phenyl)Potential for π-π stacking and other hydrophobic interactions.Substituent position on the phenyl ring affects inhibitory action in antiviral compounds. mdpi.com
Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH₂)Potential for forming specific hydrogen bonds with the target.Can improve binding affinity and selectivity.

The aminomethyl linker provides a flexible connection between the 1,2,3-thiadiazole core and the pentyl group. Modifications to this linker can alter the molecule's conformational flexibility and the spatial orientation of the pentyl group relative to the thiadiazole ring.

Alkylation of the amine: Introducing a methyl or other small alkyl group on the nitrogen atom can affect its basicity and hydrogen bonding capacity. N-methylation can sometimes improve metabolic stability and cell permeability.

Changing the linker length: Extending the linker to an aminoethyl or aminopropyl chain would increase the distance between the thiadiazole ring and the pentyl group, which could allow for simultaneous interaction with two distinct sub-pockets of a binding site.

Introducing rigidity: Incorporating the linker into a cyclic structure, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, would significantly restrict conformational freedom. This can be beneficial if the constrained conformation is the one required for biological activity.

Replacing the amine: Substitution of the amine with other functional groups, such as an ether or an amide, would drastically change the physicochemical properties of the linker, including its hydrogen bonding potential and basicity. For example, replacing the amine with an amide would introduce a hydrogen bond donor and acceptor, potentially leading to different binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models could be developed to predict their activity based on various molecular descriptors.

A typical QSAR study involves:

Data Set Preparation: A series of structurally related 1,2,3-thiadiazole derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape, volume, surface area, etc.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), etc.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For 1,2,3-thiadiazole thioacetanilide (B1681303) analogues, 2D- and 3D-QSAR studies have been performed to understand their inhibitory activity against HIV-1 non-nucleoside reverse transcriptase. nih.gov These studies revealed that hydrophobic and electrostatic effects are dominant in determining the binding affinities of these compounds. nih.gov Such models, once validated, can be used to predict the activity of newly designed derivatives of this compound before their synthesis, thereby saving time and resources.

Pharmacophore Modeling and Molecular Feature Mapping for Recognition Studies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov A pharmacophore model for this compound derivatives would typically consist of features such as:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the 1,2,3-thiadiazole ring.

Hydrogen Bond Donors (HBD): The secondary amine of the aminomethyl linker.

Hydrophobic/Aromatic Regions (HY/AR): The pentyl group and potentially the thiadiazole ring itself.

Positive Ionizable (PI): The protonated amine under physiological conditions.

By aligning a set of active molecules and identifying their common chemical features, a pharmacophore hypothesis can be generated. This model can then be used to:

Virtually screen large chemical databases to identify new compounds with the desired features that are likely to be active.

Guide the design of new derivatives by ensuring that they retain the essential pharmacophoric features while exploring modifications to other parts of the molecule.

Understand the key interactions between the ligand and its biological target.

For instance, a ligand-based pharmacophore model was successfully used to screen a database for potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), demonstrating the utility of this approach in identifying novel bioactive compounds. mdpi.com

Computational Approaches to Analyze Molecular Recognition

Computational methods like molecular docking and virtual screening are indispensable for studying the molecular recognition of this compound derivatives at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov The process involves:

Obtaining the 3D structure of the target protein, either from experimental data (e.g., X-ray crystallography) or through homology modeling.

Generating a 3D conformation of the ligand.

Placing the ligand in the binding site of the protein and using a scoring function to evaluate the binding affinity of different poses.

Molecular docking studies on thiadiazole analogues have been used to elucidate their binding modes with various enzymes, providing insights into the key amino acid residues involved in the interaction. nih.gov For this compound derivatives, docking could reveal how the pentyl group occupies a hydrophobic pocket and how the thiadiazole ring and aminomethyl linker form specific hydrogen bonds or other interactions with the target.

Virtual Screening: This is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com Virtual screening can be either structure-based or ligand-based.

Structure-based virtual screening uses molecular docking to screen a database of compounds against the 3D structure of a target protein.

Ligand-based virtual screening uses a pharmacophore model or the structure of a known active ligand to search for compounds with similar properties.

Virtual screening of chemical libraries using pharmacophore models derived from thiadiazole derivatives has proven to be an effective strategy for discovering new lead compounds. mdpi.com This approach allows for the efficient exploration of a vast chemical space to identify novel derivatives of this compound with potentially improved biological activity.

Design Principles for Modulating Chemical Reactivity and Selectivity through Structural Variation

The chemical reactivity and selectivity of this compound are primarily dictated by the electronic and steric properties of its three key components: the 1,2,3-thiadiazole ring, the pentyl group, and the secondary amine linkage. Strategic structural modifications to these regions can be employed to fine-tune the molecule's properties for specific applications.

Structural Variation and Its Hypothetical Effects

To systematically explore the modulation of chemical reactivity and selectivity, a series of derivatives of this compound could be synthesized and studied. The following table outlines potential structural variations and their predicted impact on the compound's properties.

Modification Site Structural Variation Predicted Effect on Reactivity and Selectivity
Pentyl Chain Chain length variation (e.g., propyl, hexyl)Altering the lipophilicity, which can influence solubility and interaction with nonpolar environments. Longer chains may enhance binding to hydrophobic pockets in biological targets.
Introduction of branching (e.g., isopentyl)Introducing steric hindrance that can influence selectivity by favoring or disfavoring binding to specific targets based on the shape of the binding site.
Incorporation of unsaturation (e.g., pentenyl)The double bond can act as a site for further chemical modification or may alter the conformational flexibility of the side chain.
Amine Linker N-alkylation (e.g., N-methyl-pentylamine)Increasing the steric bulk around the nitrogen could affect its basicity and hydrogen bonding capacity, thereby influencing molecular recognition and reactivity.
N-acylation (e.g., N-acetyl-pentylamine)The introduction of an acyl group would significantly decrease the basicity of the nitrogen and introduce a potential hydrogen bond acceptor, altering its interaction profile.
1,2,3-Thiadiazole Ring Substitution at the 5-position (e.g., with halogens, alkyl, or aryl groups)Electron-withdrawing substituents (e.g., halogens) are expected to increase the electrophilicity of the ring, while electron-donating groups (e.g., alkyl) would have the opposite effect. This can be a key strategy to modulate reactivity towards different biological targets. mdpi.com

Insights from Analogous Thiadiazole Derivatives

While specific data on this compound is lacking, SAR studies on other thiadiazole derivatives provide valuable insights. For instance, in a series of 1,2,4-thiadiazole (B1232254) derivatives acting as adenosine (B11128) A3 receptor antagonists, substitutions on the phenyl ring attached to the thiadiazole core significantly influenced binding affinity and selectivity. nih.gov Specifically, a methoxy (B1213986) group at the 4-position of the phenyl ring led to a notable increase in potency. nih.gov This highlights the importance of substituent effects on the aromatic portions of such molecules in dictating their biological activity.

Furthermore, studies on antiviral piperidine-based 1,2,3-thiadiazole derivatives have shown that the position of substituents on an attached phenyl ring affects their cytotoxic potency, with para-substituted compounds exhibiting greater cytotoxicity than their ortho-substituted counterparts. mdpi.com This underscores the critical role of positional isomerism in determining the biological and chemical properties of thiadiazole derivatives.

In another example, the antifungal activity of certain 1,2,3-thiadiazole derivatives was found to be dependent on the nature of the substituent at the 5-position of the thiadiazole ring. mdpi.com This further supports the hypothesis that targeted modifications to this position in this compound could be a fruitful strategy for modulating its bioactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pentyl(1,2,3-thiadiazol-4-ylmethyl)amine, and how can purity/yield be maximized?

  • Methodological Answer : The compound's synthesis typically involves coupling a pentylamine derivative with a functionalized thiadiazole precursor. Key steps include:

  • Thiadiazole activation : Use coupling agents like EDC/HOBt to link the thiadiazole-carboxylic acid to the pentylamine backbone.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency, while low temperatures (0–5°C) reduce side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yields range from 40–60%, depending on steric hindrance from the pentyl chain .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodological Answer : Perform pH-dependent stability assays:

  • Experimental setup : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours.
  • Analytical tools : Monitor degradation via HPLC-MS. The thiadiazole ring is stable in neutral to mildly acidic conditions but hydrolyzes in strong bases (pH >9) due to nucleophilic attack on the sulfur atom .

Q. What in vitro assays are suitable for initial screening of antimicrobial activity?

  • Methodological Answer :

  • Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models using broth microdilution (MIC determination).
  • Fungal strains : Use C. albicans in agar diffusion assays.
  • Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) as benchmarks.
  • Note : The thiadiazole moiety disrupts microbial membrane integrity, but activity may vary with the pentyl chain’s hydrophobicity .

Advanced Research Questions

Q. How does the pentyl chain’s branching influence the compound’s bioavailability and target binding?

  • Methodological Answer :

  • Comparative SAR : Synthesize analogs with linear (n-pentyl) vs. branched (3-methylbutyl) chains.
  • Lipophilicity assays : Measure logP values (e.g., shake-flask method). Branched chains increase logP by ~0.5 units, enhancing membrane permeability.
  • Molecular docking : Simulate interactions with bacterial topoisomerase IV. Branched chains improve hydrophobic contacts in the enzyme’s active site, increasing binding affinity by 20–30% .

Q. How to resolve contradictions in reported cytotoxicity data across cell lines?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HeLa, MCF-7) and protocols (MTT vs. resazurin).
  • Mechanistic profiling : Perform flow cytometry (apoptosis/necrosis) and ROS detection. Contradictions may arise from cell-specific metabolic activation of the thiadiazole ring.
  • Cross-validate : Compare with structurally related compounds (e.g., 5-(Methylthio)-1,2,3-thiadiazole, which lacks the pentyl group) to isolate structural contributors .

Q. What environmental fate studies are needed to assess ecotoxicological risks?

  • Methodological Answer :

  • Degradation pathways : Conduct photolysis (UV light, 254 nm) and hydrolysis (pH 7–9) studies. The thiadiazole ring resists abiotic degradation, but the pentyl chain may oxidize to carboxylic acids.
  • Bioaccumulation : Measure BCF (bioconcentration factor) in D. magna; predicted logBCF = 1.2–1.7.
  • Toxicity thresholds : Use algal growth inhibition tests (C. vulgaris). EC50 values >10 mg/L suggest low acute risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.